(2-Cyclobutoxyphenyl)methanamine

Medicinal Chemistry Neuroscience Enzymology

(2-Cyclobutoxyphenyl)methanamine (CAS: 1250892-40-0, free base; CAS: 1315365-15-1, hydrochloride) is a benzylamine derivative with the molecular formula C11H15NO (M.Wt: 177.24 g/mol). It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13623938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclobutoxyphenyl)methanamine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=CC=CC=C2CN
InChIInChI=1S/C11H15NO/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8,12H2
InChIKeyJUHKDIJPAIQKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (2-Cyclobutoxyphenyl)methanamine: A Procurement Guide for Medicinal Chemistry Scaffolds


(2-Cyclobutoxyphenyl)methanamine (CAS: 1250892-40-0, free base; CAS: 1315365-15-1, hydrochloride) is a benzylamine derivative with the molecular formula C11H15NO (M.Wt: 177.24 g/mol) . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . The compound's core is a phenylmethanamine structure, which is a common scaffold in drug discovery, featuring a cyclobutoxy substituent at the ortho position [1]. This structural feature introduces specific steric and conformational constraints, making it a valuable intermediate for exploring structure-activity relationships (SAR) in novel pharmacologically active compounds . It is commercially available from several vendors with standard purity levels around 95-98% .

Why Generic Substitution of (2-Cyclobutoxyphenyl)methanamine Fails: Evidence for Functional Differentiation


Substituting (2-Cyclobutoxyphenyl)methanamine with a generic benzylamine or even its para-substituted isomer is not straightforward due to the significant influence of the ortho-cyclobutoxy group on molecular properties and biological function. The cyclobutoxy ring introduces a distinct steric and conformational profile that is absent in simpler analogs like methoxy or ethoxy derivatives, directly impacting key parameters like lipophilicity (LogP), target engagement, and metabolic stability . While the free base is a versatile scaffold for lead optimization, its hydrochloride salt form offers practical advantages in handling and formulation . Furthermore, computational predictions for similar compounds suggest high gastrointestinal absorption and blood-brain barrier permeation, properties that are exquisitely sensitive to even small structural changes and are not guaranteed across the broader chemical class . Therefore, relying on a close analog without rigorous comparative data carries a high risk of project failure due to altered pharmacokinetics, target affinity, or synthetic incompatibility.

(2-Cyclobutoxyphenyl)methanamine: Quantifiable Differentiation Against Key Comparators


Comparative Binding Data: (2-Cyclobutoxyphenyl)methanamine Exhibits Strong, Selective MAO-A Inhibition vs. Closely Related Analogs

(2-Cyclobutoxyphenyl)methanamine demonstrates potent and selective inhibition of Monoamine Oxidase A (MAO-A) [1]. It exhibits an IC50 of 82 nM against bovine brain MAO-A, a value over 10,000 times more potent than its activity against the MAO-B isoform (IC50 = 890,000 nM) [1]. This >10,000-fold selectivity is a key differentiator. While the exact IC50 values for the para-substituted isomer ((4-Cyclobutoxyphenyl)methanamine) are not available in the same assay, its reported mechanism of action revolves around histamine-3 receptor modulation, not MAO-A inhibition, suggesting a fundamental shift in target profile driven solely by the substitution position .

Medicinal Chemistry Neuroscience Enzymology

Physicochemical Property Differentiation: Ortho-Substitution Alters Lipophilicity vs. Para Analog

The substitution pattern on the phenyl ring directly influences lipophilicity, a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. For (2-Cyclobutoxyphenyl)methanamine (ortho isomer), the computed LogP is 2.08 . In contrast, the computed LogP for its para-substituted isomer, (4-Cyclobutoxyphenyl)methanamine, is 1.85 .

Pharmacokinetics ADME Computational Chemistry

Leveraging Distinct Steric Constraints: Cyclobutoxy vs. Methoxy in Brominated Scaffolds

The cyclobutoxy group provides a unique steric and conformational constraint compared to smaller alkoxy substituents. Analysis of the (3-Bromo-4-cyclobutoxyphenyl)methanamine scaffold reveals that replacing the cyclobutoxy group with a methoxy group (as in (3-Bromo-4-methoxyphenyl)methanamine) or an ethoxy group significantly alters the compound's steric and electronic properties . While quantitative binding or activity data for the target compound itself are not provided in this source, the qualitative assessment underscores the cyclobutoxy group's role in modulating reactivity, binding affinity, and overall molecular behavior, making it a distinct chemical probe relative to its simpler alkoxy analogs .

Chemical Biology Medicinal Chemistry Structure-Activity Relationship

Commercial Availability and Formulation: Free Base vs. Hydrochloride Salt for Procurement Decisions

(2-Cyclobutoxyphenyl)methanamine is available in two primary forms: as a free base (CAS 1250892-40-0) and as a hydrochloride salt (CAS 1315365-15-1) [REFS-1, REFS-2]. The free base is supplied by vendors such as Leyan and Bidepharm at 98% and 95% purity, respectively [REFS-3, REFS-4]. The hydrochloride salt offers a molecular weight of 213.70 g/mol and is typically offered at 95% purity by suppliers like Bidepharm and CymitQuimica [REFS-2, REFS-5]. Pricing for the free base at 1g scale is approximately $946 USD . This is a key differentiator from the para isomer, (4-Cyclobutoxyphenyl)methanamine, which is less commonly listed by major suppliers and for which current pricing is not readily available, potentially indicating a more niche or custom synthesis product .

Procurement Chemical Sourcing Formulation

Optimized Application Scenarios for (2-Cyclobutoxyphenyl)methanamine Based on Quantitative Evidence


Development of Selective CNS-Active MAO-A Inhibitors

Based on its potent and highly selective MAO-A inhibition (IC50 = 82 nM, >10,000-fold over MAO-B) [1], this compound is an ideal starting scaffold for medicinal chemists developing novel antidepressants or anxiolytics. The high isoform selectivity minimizes the risk of peripheral side effects associated with non-selective MAO inhibitors, and its favorable predicted LogP and blood-brain barrier permeability support its use in central nervous system drug discovery programs.

Lead Optimization Leveraging Ortho-Cyclobutoxy SAR

The ortho-position of the cyclobutoxy group confers a distinct LogP (2.08) compared to its para-isomer (1.85) . This property is crucial for modulating ADME profiles. Research teams focused on lead optimization can utilize this scaffold to systematically explore how steric bulk and conformation around the benzylamine core affect membrane permeability and metabolic stability, enabling the fine-tuning of drug-like properties in a data-driven manner .

Exploration of Unique Conformational Space in Target Binding

The cyclobutoxy group, as highlighted in comparisons with methoxy and ethoxy analogs , provides a unique, conformationally constrained steric environment. This is particularly valuable in fragment-based drug discovery or when targeting protein pockets with specific shape requirements. Researchers can utilize this compound to explore binding modes that are inaccessible to more flexible linear alkoxy chains, potentially unlocking new chemical series with improved affinity and selectivity .

Convenient and Cost-Effective Procurement for Large-Scale SAR Studies

For laboratories planning extensive structure-activity relationship (SAR) investigations, the commercial availability of (2-Cyclobutoxyphenyl)methanamine in both free base and salt forms at defined purities and competitive prices (e.g., ~$946/g) makes it a practical choice. Its established supply chain ensures reliable sourcing for iterative synthesis cycles, contrasting with less common isomers that may require costly and time-consuming custom synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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